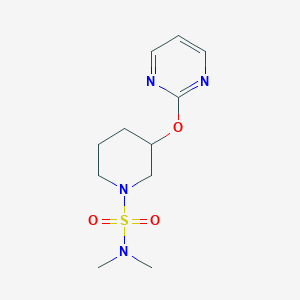

N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry . They exhibit a wide range of pharmacological activities and are used in the synthesis of novel heterocyclic compounds with potential biological activities .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Chemical Reactions Analysis

In the synthesis of similar compounds, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Scientific Research Applications

Multifunctional Antioxidants for Age-related Diseases

Research has identified analogues of N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide that possess radical scavenging and metal chelating properties, making them promising candidates for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (AD). These compounds have shown efficacy in protecting human cells against oxidative stress-induced damage, highlighting their potential as multifunctional antioxidants for preventive treatment of these conditions (Jin et al., 2010).

Structural Analysis

Structural analysis of related sulfonamide compounds has provided insights into their molecular conformations, including the orientation of benzene rings and the adoption of a chair conformation by the piperidine ring. These studies contribute to understanding the chemical and physical properties of these compounds, which is crucial for their application in medicinal chemistry and drug design (Kumar et al., 2012).

Antibacterial Agents

Aiming to develop new antibacterial agents, research has focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety. These compounds have exhibited high antibacterial activities, underlining the potential of sulfonamide derivatives as effective treatments against bacterial infections. This opens up new avenues for the development of antibiotics with novel mechanisms of action (Azab et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide” is not available, similar compounds have shown anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name |

N,N-dimethyl-3-pyrimidin-2-yloxypiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-14(2)19(16,17)15-8-3-5-10(9-15)18-11-12-6-4-7-13-11/h4,6-7,10H,3,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLSRQOCPLHDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)

![Tert-butyl N-[1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutyl]carbamate](/img/structure/B2915581.png)

![N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2915582.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915584.png)

![3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline](/img/structure/B2915586.png)